molecular formula C18H16F3NO5 B4672677 methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate

methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate

Cat. No. B4672677
M. Wt: 383.3 g/mol
InChI Key: WWMUZIHLIBMQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate, also known as MPOB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been found to have potential applications in various fields of scientific research, including cancer treatment, insect control, and plant growth regulation. In cancer treatment, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for the development of anti-cancer drugs. In insect control, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been found to have insecticidal activity against various insect pests, including mosquitoes, making it a potential alternative to traditional insecticides. In plant growth regulation, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been shown to enhance plant growth and yield, making it a potential candidate for the development of plant growth regulators.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate varies depending on its application. In cancer treatment, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In insect control, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been found to disrupt the mitochondrial function of insects, leading to their death. In plant growth regulation, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been shown to enhance the activity of plant enzymes involved in photosynthesis and respiration, leading to increased plant growth and yield.
Biochemical and Physiological Effects
methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been found to have various biochemical and physiological effects depending on its application. In cancer treatment, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been shown to inhibit the expression of cancer-related genes and proteins, leading to the inhibition of cancer cell proliferation. In insect control, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been found to disrupt the energy metabolism of insects, leading to their death. In plant growth regulation, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has been shown to enhance the activity of plant enzymes involved in photosynthesis and respiration, leading to increased plant growth and yield.

Advantages and Limitations for Lab Experiments

Methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has several advantages for lab experiments, including its high yield and purity, low toxicity, and ease of synthesis. However, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate also has some limitations, including its limited solubility in water and its potential for non-specific interactions with other biomolecules.

Future Directions

There are several future directions for the research and development of methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate. These include:
1. Further investigation of the mechanism of action of methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate in cancer treatment, insect control, and plant growth regulation.
2. Development of methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate derivatives with improved solubility and specificity for their target biomolecules.
3. Investigation of the potential applications of methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate in other fields, such as biotechnology and environmental science.
4. Development of new methods for the synthesis of methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate with improved efficiency and sustainability.
Conclusion
In conclusion, methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate is a chemical compound with potential applications in various fields of scientific research, including cancer treatment, insect control, and plant growth regulation. Its mechanism of action varies depending on its application, and it has various biochemical and physiological effects. Although methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate has some limitations, its potential for further research and development is promising.

properties

IUPAC Name

methyl 2-hydroxy-4-oxo-4-(4-phenoxyanilino)-2-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO5/c1-26-16(24)17(25,18(19,20)21)11-15(23)22-12-7-9-14(10-8-12)27-13-5-3-2-4-6-13/h2-10,25H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMUZIHLIBMQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-4-oxo-4-(4-phenoxyanilino)-2-(trifluoromethyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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